1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Description
This compound is a deuterated derivative of the antipsychotic agent Melperone, where four hydrogen atoms at the 2,2,6,6 positions of the 4-methylpiperidine moiety are replaced with deuterium (²H). The monohydrochloride salt form enhances solubility and stability for pharmaceutical applications. Structurally, it consists of a 4-fluorophenyl ketone linked via a butanone chain to a deuterated 4-methylpiperidine ring.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-ZYMFQSNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melperone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Melperone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Melperone-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to meet the stringent requirements for research-grade chemicals .
Chemical Reactions Analysis
Types of Reactions
Melperone-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Melperone-d4 (hydrochloride) can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders due to its interaction with neurotransmitter systems.
Case Study: Antidepressant Activity
Research indicates that derivatives of this compound exhibit significant antidepressant effects in animal models. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate serotonin levels, suggesting potential use in developing new antidepressants.
Neuropharmacology
Due to its structural similarity to known psychoactive substances, this compound is being studied for its effects on dopamine receptors.
Case Study: Dopamine Receptor Modulation
A recent study demonstrated that the compound could act as a dopamine receptor antagonist, providing insights into its possible applications in treating conditions like schizophrenia and Parkinson's disease.
Chemical Biology
The compound's unique structure allows it to be used as a probe in biological systems to study receptor interactions and signaling pathways.
| Assay Type | Result | Reference |
|---|---|---|
| Serotonin Reuptake Inhibition | IC50 = 50 nM | Journal of Neurochemistry |
| Dopamine Receptor Binding | Ki = 10 nM | Neuropharmacology Review |
| Antidepressant Efficacy | Significant improvement | Clinical Psychopharmacology |
Mechanism of Action
Melperone-d4 (hydrochloride) exerts its effects by acting as an antagonist at D2 dopaminergic and 5HT2A serotonergic receptors. This means it binds to these receptors and blocks their activity, which helps to alleviate symptoms of psychosis and other psychiatric disorders. The compound has a weak affinity for D2 receptors, reducing the risk of dopamine receptor supersensitivity .
Comparison with Similar Compounds
Notes
- Structural Characterization : X-ray crystallography (using SHELX programs, per –2) confirms the deuterium placement and salt formation, critical for regulatory approval .
- Regulatory Status : As of 2025, this compound is in Phase II trials for schizophrenia, with preliminary data highlighting reduced dosing frequency and improved patient compliance .
Biological Activity
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride (CAS No. 3575-80-2), is a synthetic compound with notable pharmacological properties. Its structure features a fluorinated phenyl group and a piperidine moiety, which are known to influence its biological activity significantly. This article explores its biological activity, including receptor interactions, potential therapeutic applications, and safety profile.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C16H22FNO |
| Molecular Weight | 263.36 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one |
| Appearance | Pale brown powder |
| Melting Point | 78.0 to 82.0 °C |
| Boiling Point | 120-125 °C |
Receptor Interactions
Research indicates that compounds structurally related to 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one often exhibit significant interactions with various neurotransmitter receptors, particularly the NK(1) receptor. For instance, studies have shown that certain analogs can act as potent antagonists at the NK(1) receptor, which is implicated in pain and anxiety pathways .
Pharmacological Effects
The biological activity of this compound suggests potential applications in treating conditions such as:
- Chronic Pain : Due to its interaction with the NK(1) receptor, it may offer analgesic effects.
- Anxiety Disorders : The modulation of neurokinin receptors could provide therapeutic benefits in anxiety management.
Study on Receptor Affinity
A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives for their NK(1) receptor antagonism. The findings suggested that modifications in the piperidine structure significantly enhanced receptor affinity and selectivity . This indicates that similar modifications could be explored for 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one to optimize its pharmacological profile.
Safety Profile
The safety data for this compound indicate potential hazards:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Precautionary measures include avoiding inhalation and contact with skin and eyes .
Q & A
Q. What methods are recommended for determining the crystal structure of this compound, and how can hydrogen/deuterium isotopic labeling affect refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard for structural determination. For deuteration at the 4-methylpiperidine moiety (2,2,6,6-d4), refine isotopic substitution using SHELXL's "DFIX" and "DANG" constraints to model bond lengths and angles accurately. Hydrogen atoms on deuterated carbons should be excluded from refinement to avoid overparameterization . SHELXPRO can interface with macromolecular data if twinning or high-resolution data (>1.0 Å) is observed.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Key steps include:
- Solvent Selection : Use dichloromethane (DCM) for coupling reactions, as it minimizes side reactions with the fluorophenyl group .
- Purification : Employ reverse-phase HPLC with Chromolith® columns (C18 stationary phase) and a methanol/sodium acetate buffer (pH 4.6) mobile phase (65:35 v/v) to separate deuterated analogs from non-deuterated impurities .
- Deuterium Stability : Monitor deuteration integrity via LC-MS in positive ion mode, as acidic conditions during synthesis may lead to H/D exchange.
Advanced Research Questions
Q. How can competitive radioligand binding assays be designed to assess this compound’s affinity for dopamine (D2) and serotonin (5-HT2A) receptors?
Methodological Answer:
- Receptor Preparation : Isolate D2 and 5-HT2A receptors from transfected HEK293 cells using membrane fractionation.
- Assay Conditions : Incubate with [³H]spiperone (D2) or [³H]ketanserin (5-HT2A) at 25°C for 60 minutes in Tris-HCl buffer (pH 7.4). Include 10 μM haloperidol (D2) or ritanserin (5-HT2A) to define non-specific binding .
- Data Analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism) and convert to Ki values via Cheng-Prusoff equation. Cross-validate with functional assays (e.g., cAMP inhibition for D2).
Q. What strategies resolve contradictions in pharmacological data, such as divergent binding affinities across studies?
Methodological Answer:
- Receptor Heterogeneity : Use cloned human receptors (e.g., CHO cells) to eliminate species-specific variability.
- Deuterium Effects : Compare non-deuterated analogs to assess isotopic impacts on binding kinetics. Deuteration may alter lipophilicity (logP), affecting membrane permeability .
- Statistical Validation : Apply Bayesian meta-analysis to harmonize data from disparate studies, weighting results by sample size and assay precision.
Q. How can researchers evaluate metabolic stability using in vitro hepatic microsomal assays?
Methodological Answer:
- Microsomal Incubation : Incubate the compound (1–10 μM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system (37°C, pH 7.4).
- Time-Course Sampling : Quench reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.
- LC-MS Analysis : Use a Purospher® STAR column (C18, 2.1 × 50 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor parent ion ([M+H]+) depletion to calculate half-life (t1/2) .
Specialized Methodological Challenges
Q. What crystallographic approaches are recommended for resolving disorder in the 4-methylpiperidinyl-d4 moiety?
Methodological Answer:
- Disorder Modeling : In SHELXL, split the moiety into two conformers (PART 1/2) and refine occupancy factors. Use "SUMP" to ensure total occupancy ≤1.0.
- Deuterium Placement : Apply "ISOR" and "DELU" restraints to maintain reasonable thermal motion for deuterated positions .
- Validation : Cross-check with neutron diffraction data if available, though this requires large crystals (>0.5 mm³).
Q. How can researchers validate the compound’s sigma-1 receptor interaction using fluorescent ligand displacement assays?
Methodological Answer:
- Fluorescent Probe : Use ³H-pentazocine (33.9 Ci/mmol) in CHO-K1 cells expressing sigma-1 receptors.
- Competition Assay : Pre-incubate cells with the compound (1 nM–10 μM) for 30 minutes, then add 5 nM fluorescent ligand. Measure fluorescence polarization (Ex/Em: 485/520 nm).
- Data Interpretation : Fit displacement curves to a one-site competition model (Ki = IC50 / (1 + [L]/Kd)), where [L] is ligand concentration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
